molecular formula C16H14N2O6S B13160729 (3S)-2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(3S)-2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B13160729
M. Wt: 362.4 g/mol
InChI Key: DCRZTRAVBRLBLM-AWEZNQCLSA-N
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Description

(3S)-2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a nitrobenzenesulfonyl group attached to a tetrahydroisoquinoline core. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the nitrobenzenesulfonyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3S)-2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, leading to a diverse range of compounds.

Scientific Research Applications

(3S)-2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives can be used to study biological pathways and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate enzyme activity, alter signaling pathways, and affect cellular functions. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C16H14N2O6S

Molecular Weight

362.4 g/mol

IUPAC Name

(3S)-2-(2-nitrophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C16H14N2O6S/c19-16(20)14-9-11-5-1-2-6-12(11)10-17(14)25(23,24)15-8-4-3-7-13(15)18(21)22/h1-8,14H,9-10H2,(H,19,20)/t14-/m0/s1

InChI Key

DCRZTRAVBRLBLM-AWEZNQCLSA-N

Isomeric SMILES

C1[C@H](N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)O

Canonical SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)O

Origin of Product

United States

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